molecular formula C12H21N3O2 B1356832 1-(piperidine-3-carbonyl)piperidine-4-carboxamide CAS No. 886508-24-3

1-(piperidine-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B1356832
CAS No.: 886508-24-3
M. Wt: 239.31 g/mol
InChI Key: RLBPACQOGWTRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidine-3-carbonyl)piperidine-4-carboxamide (CAS 886508-24-3) is a synthetic organic compound with a molecular weight of 239.31 g/mol and the molecular formula C12H21N3O2 . It belongs to the class of piperidine derivatives, characterized by two piperidine rings connected by a carbonyl group, which classifies it as an amide . This structure provides multiple nitrogen atoms that act as potential hydrogen bonding sites, which can influence its interactions with biological targets and its solubility profile . The compound's structure can be represented by the canonical SMILES notation C1CC(CNC1)C(=O)N2CCC(CC2)C(=O)N . Piperidine derivatives are of significant interest in medicinal chemistry and heterocyclic chemistry, as the piperidine motif is a fundamental building block found in numerous natural alkaloids and pharmaceuticals . Research into this compound and its analogues has demonstrated considerable promise in biological applications. Notably, derivatives of this compound class have shown potential as senescence-inducing agents against melanoma cells. One such derivative was reported to achieve an effective concentration (EC) value of 1.24 µM for inducing senescence-like changes in human melanoma A375 cells, while simultaneously showcasing low cytotoxicity towards normal cells . This has established a foundation for further structure-activity relationship studies aimed at optimizing its therapeutic potential. The primary synthetic approach to this compound involves an amidation reaction between piperidine-3-carboxylic acid and piperidine-4-carboxylic acid chloride. This reaction is typically facilitated by a base, such as triethylamine, in an organic solvent like dichloromethane at room temperature . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

1-(piperidine-3-carbonyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-11(16)9-3-6-15(7-4-9)12(17)10-2-1-5-14-8-10/h9-10,14H,1-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBPACQOGWTRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-(piperidine-3-carbonyl)piperidine-4-carboxamide involves amidation reactions between piperidine derivatives functionalized at the 3- and 4-positions.

  • Amidation via Acid Chloride and Amine Reaction :
    A common laboratory-scale method uses piperidine-3-carboxylic acid reacted with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature. The base neutralizes the hydrochloric acid formed during the reaction, driving the formation of the amide bond efficiently.
    This method allows for controlled reaction conditions and good yields of the target compound.

  • Condensation Reactions :
    Alternatively, condensation of piperidine derivatives with appropriate carbonyl compounds can be employed. This method facilitates the formation of the amide linkage by direct condensation, often using coupling reagents or activating agents to enhance reaction rates and selectivity.

  • Amidation Using Carboxylic Acid Derivatives :
    The reaction of piperidine derivatives with carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) under mild conditions is another viable route. This method is adaptable for structural modifications to optimize biological activity.

Industrial Scale Preparation

Industrial synthesis of this compound typically adapts the laboratory methods to larger scales with process optimization for yield, purity, and cost-effectiveness.

  • Continuous Flow Reactors :
    The use of continuous flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reagent addition rates, improving reproducibility and scalability. This approach minimizes side reactions and facilitates automation.

  • Base Selection and Solvent Optimization :
    Triethylamine remains a preferred base due to its efficiency and ease of removal. Solvents like dichloromethane or other chlorinated solvents are commonly used, though greener alternatives are being explored to meet environmental regulations.

  • Purification Techniques :
    Industrial processes incorporate crystallization, filtration, and chromatographic methods to achieve high purity. The reaction mixture is often cooled to precipitate the product, which is then filtered and dried under controlled conditions.

Related Synthetic Strategies from Patents and Literature

While direct synthetic methods for this compound are somewhat limited in literature, insights can be drawn from related piperidine carboxamide syntheses:

  • Transfer Hydrogenation for Piperidine Modification :
    Conversion of piperidine-4-carboxylic acid to substituted derivatives (e.g., 1-methylpiperidine-4-carboxylic acid) via transfer hydrogenation using formaldehyde, palladium on charcoal catalyst, and acidic conditions has been reported. This step precedes amidation reactions to introduce desired substituents on the piperidine ring.

  • Use of Thionyl Chloride for Acid Chloride Formation :
    Piperidine carboxylic acids are converted to acid chlorides using thionyl chloride, facilitating subsequent amidation with amines such as diethylamine or piperidine derivatives.

  • Alternative Bases and Solvents :
    Bases like diethylamine, pyridine, or triethylamine are employed depending on the desired reaction profile. Solvents such as DMF or dichloromethane are common, with reaction temperatures ranging from ambient to reflux conditions.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Conditions Scale Notes
Amidation of piperidine-3-carboxylic acid with piperidine-4-carboxylic acid chloride Piperidine-3-carboxylic acid, Piperidine-4-carboxylic acid chloride, Triethylamine Room temperature, dichloromethane solvent Lab and Industrial High yield, mild conditions, base neutralizes HCl
Condensation with carbonyl compounds Piperidine derivatives, Carbonyl compounds Mild heating, coupling agents may be used Lab scale Allows functional group modifications
Transfer hydrogenation followed by amidation Piperidine-4-carboxylic acid, Formaldehyde, Pd catalyst, Thionyl chloride, Diethylamine 90–95 °C for hydrogenation; subsequent amidation at ambient to reflux Industrial Enables substitution on piperidine ring before amidation
Acid chloride formation via thionyl chloride Piperidine carboxylic acid, Thionyl chloride Ambient to reflux, inert atmosphere Industrial Prepares reactive intermediate for amidation
Use of alternative bases and solvents Triethylamine, Diethylamine, Pyridine, DMF 20–100 °C depending on base and solvent Industrial Base choice affects reaction rate and purity

Research Findings and Notes

  • The amidation reaction is generally straightforward but requires careful control of moisture and temperature to prevent hydrolysis of acid chlorides.

  • Transfer hydrogenation is a valuable method for modifying the piperidine ring prior to amidation, offering a pathway to diverse derivatives.

  • Industrial processes emphasize continuous flow and automation to maintain consistent quality and reduce waste.

  • The choice of base and solvent significantly impacts reaction kinetics and product isolation, with triethylamine and dichloromethane being standard but alternatives considered for greener chemistry.

  • Purification typically involves crystallization and filtration, with drying under reduced pressure to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(piperidine-3-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 1-(piperidine-3-carbonyl)piperidine-4-carboxamide derivatives is their role in cancer treatment. Recent studies have identified these compounds as potent senescence-inducing agents against melanoma. For instance, a high-throughput screening identified a derivative with an effective concentration (EC50) of 1.24 μM for inducing senescence-like changes in human melanoma A375 cells, showcasing low cytotoxicity towards normal cells .

Case Study: Structure-Activity Relationship

A focused library of analogues derived from the initial hit compound demonstrated improved antiproliferative activity, with one compound achieving an IC50 value of 0.03 μM. The structural modifications were crucial for enhancing the activity and stability of these compounds in vivo .

Compound EC50 (μM) IC50 (μM) Remarks
Hit Compound1.240.88Initial screening hit
Compound 540.040.03Improved activity

Inhibition of Kinases

Another significant application is the inhibition of anaplastic lymphoma kinase (ALK). A study reported that a piperidine carboxamide derivative exhibited an IC50 value of 0.174 μM against ALK, with selectivity over insulin-like growth factor-1 receptor (IGF1R) . The X-ray cocrystal structure revealed a unique conformation that allows for effective binding in the active site.

Table: Inhibition Potency Against Kinases

Kinase IC50 (μM) Selectivity
Anaplastic Lymphoma Kinase (ALK)0.174High over IGF1R

Sigma Receptor Affinity

Research has also explored the binding affinity of piperidine derivatives to sigma receptors, particularly sigma-1 and sigma-2 receptors. Compounds designed with specific modifications showed good affinity for sigma-1 receptors, making them potential candidates for neuroprotective therapies .

Binding Affinity Results

Compound Kis1 (nM) Kis2 (nM) Selectivity Ratio
Compound 1a22.51808
Compound 1b12.914011

Potential Anti-Osteoporotic Agents

Recent investigations into piperidine-3-carboxamide derivatives revealed their inhibitory activities against cathepsin K, an enzyme involved in bone resorption. One derivative demonstrated an IC50 value of 13.52 µM, indicating potential use in treating osteoporosis .

Compound IC50 (μM) Target Enzyme
F-1213.52Cathepsin K

Mechanism of Action

The mechanism of action of 1-(piperidine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The piperidine-4-carboxamide scaffold is highly versatile, with modifications at the piperidine nitrogen or carboxamide side chain significantly influencing biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison of key analogs from the evidence:

Table 1: Structural and Functional Comparison of Piperidine-4-carboxamide Derivatives

Compound Name (IUPAC) Substituents/Modifications Biological Target Key Findings Reference
1-(3,5-Dichloro-4-pyridyl)piperidine-4-carboxamide (DPCC) 3,5-Dichloro-4-pyridyl group at piperidine N Human Cytomegalovirus (HCMV) Potently inhibits HCMV replication (comparable to ganciclovir) by suppressing IE1/IE2 expression. Mechanism likely involves targeting cellular factors upstream of viral MIEP activation.
ZINC02123811 Furochromenyl-propanoyl group at piperidine N SARS-CoV-2 Main Protease (Mpro) Exhibits high affinity and stability for SARS-CoV-2 Mpro (ΔG = -9.2 kcal/mol), with antiviral potential and improved pharmacokinetic properties.
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(pyridin-4-yl-ethyl)piperidine-4-carboxamide (27g) Indole-2-carbonyl and pyridin-4-yl-ethyl groups Hepatitis C Virus (HCV) Demonstrates 61% yield in synthesis and >99.8% purity. Shows potent HCV inhibition (EC50 = 12 nM) via entry-stage targeting.
1-(3-Nitrophenyl)-2-(pyrido[3,2-d][1,3]thiazol-2-ylthio)ethan-1-one (StA-IE1-2) Nitrophenyl-thiazolylthio side chain HCMV IE1 Protein Inhibits HCMV replication by blocking IE1-mediated interferon antagonism. Acts post-entry but pre-IE expression.
1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide Pyrrolopyrimidinyl and phenoxyphenyl groups LIM Kinase 2 (LIMK2) Type I ATP-competitive inhibitor with nanomolar potency (IC50 = 8 nM). Non-ATP competitive analogs show improved selectivity.

Structural Modifications and Activity Trends

  • Antiviral Activity : Dichloropyridyl (DPCC, ) and furochromenyl (ZINC02123811, ) substituents enhance antiviral potency by interfering with viral gene expression or protease activity.
  • Enzyme Inhibition : Bulky aromatic groups (e.g., pyrrolopyrimidinyl in LIMK2 inhibitors ) improve kinase binding via hydrophobic interactions.
  • Synthetic Accessibility : Amide coupling (e.g., HATU/DIPEA in ) and Suzuki-Miyaura cross-coupling ( ) are common methods, with yields ranging from 10% to 80% depending on steric and electronic factors.

Pharmacokinetic and Selectivity Profiles

  • Bioavailability : Compounds with pyridyl or trifluoromethyl groups (e.g., PF-04457845 in ) exhibit enhanced metabolic stability and oral bioavailability.
  • Selectivity : Substitutions at the carboxamide nitrogen (e.g., 2-(pyridin-4-yl)ethyl in 27g ) reduce off-target effects by optimizing hydrogen-bonding networks.

Biological Activity

1-(Piperidine-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C12H21N3O2C_{12}H_{21}N_{3}O_{2} and a molecular weight of approximately 275.78 g/mol. The compound features a piperidine ring with a carbonyl group at the 3-position and a carboxamide group at the 4-position, which significantly influences its chemical reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining piperidine derivatives with appropriate carbonyl compounds.
  • Amidation : Reacting piperidine derivatives with carboxylic acids or their derivatives to form amides.

These methods allow for the modification of functional groups to enhance biological activity or selectivity.

Analgesic and Anti-inflammatory Properties

Compounds structurally related to this compound have been investigated for their analgesic and anti-inflammatory effects. Research indicates that similar piperidine derivatives can interact with neurotransmitter receptors, suggesting potential applications in pain management and inflammation reduction .

Interaction with Sigma Receptors

Recent studies have highlighted the binding affinity of related piperidine derivatives to sigma receptors (σ1 and σ2). For instance, derivatives have shown promising results in binding assays, with some exhibiting high affinity for σ1 receptors (K_i values as low as 12.9 nM) while maintaining moderate selectivity against σ2 receptors . This interaction may play a crucial role in their therapeutic effects, particularly in neurological disorders.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperidine structure can lead to significant changes in biological activity. For example:

Compound NameStructural FeaturesUnique Properties
Piperazine-1-carboxamideContains a piperazine ring instead of piperidineOften used as anxiolytics
1-(Piperidin-2-carbonyl)piperidin-4-carboxamideVariation in carbonyl positionPotentially different biological activity
N-(Piperidin-4-carbonyl)benzamideBenzene ring substitutionEnhanced lipophilicity

These variations illustrate how slight structural changes can influence pharmacological profiles and therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of piperidine derivatives, including this compound:

  • Inhibition of Soluble Epoxide Hydrolase : A study identified related compounds as inhibitors of soluble epoxide hydrolase, demonstrating robust effects on serum biomarkers relevant to various disease models .
  • Antiproliferative Activity : Research on N-Arylpiperidine-3-carboxamide derivatives revealed significant antiproliferative activity against melanoma cell lines, indicating potential applications in cancer therapy .
  • Cathepsin K Inhibition : A series of novel piperidine derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, showing promise as anti-bone resorption agents for osteoporosis treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(piperidine-3-carbonyl)piperidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:

Piperidine Activation : Activate the piperidine-3-carbonyl moiety using coupling agents like HATU or EDCI in anhydrous DMF .

Amide Bond Formation : React with piperidine-4-carboxamide under inert conditions (argon/nitrogen) at 0–25°C for 12–24 hours.

Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or preparative HPLC to isolate the product.
Yields can vary (57–61%) depending on substituents and reaction optimization (e.g., temperature, catalyst loading) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on carbonyl (δ 165–175 ppm) and amide proton signals (δ 6.5–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+ for C12_{12}H20_{20}N3_3O2_2: 262.1542) with <2 ppm error .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Basic: How do structural features (e.g., substituents) influence the compound’s reactivity?

Methodological Answer:

  • Piperidine Ring Conformation : Substituents at the 3-position (carbonyl group) increase steric hindrance, potentially slowing coupling reactions .
  • Amide Group : The carboxamide at the 4-position enhances hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO vs. chloroform) .
  • Electron-Withdrawing Groups : Modifications (e.g., fluorine) on aromatic rings can alter electronic density, impacting biological activity .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

Methodological Answer:
SAR studies involve:

Analog Synthesis : Introduce substituents (e.g., alkyl chains, halogens) at the piperidine or carboxamide positions .

Biological Assays : Test analogs against target proteins (e.g., T-type Ca2+^{2+} channels) using patch-clamp electrophysiology or fluorescence-based assays .

Data Analysis : Correlate substituent properties (e.g., lipophilicity, steric bulk) with IC50_{50} values. For example, bulky groups at the benzylic position enhance inhibitory activity by 10-fold .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells) .
  • Compound Purity : Validate via HPLC and HRMS to exclude impurities affecting results .
  • Pharmacokinetic Variability : Assess metabolic stability (e.g., liver microsomes) to explain in vitro vs. in vivo discrepancies .

Advanced: What computational approaches predict binding modes of this compound?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., viral proteases or ion channels) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

QSAR Models : Corrogate substituent parameters (logP, polar surface area) with activity data to guide analog design .

Advanced: How does in vitro efficacy translate to in vivo models for this compound?

Methodological Answer:

  • In Vitro Screening : Use primary cell lines (e.g., hepatocytes) to assess IC50_{50} values .
  • In Vivo Testing : Administer orally (10–50 mg/kg) in rodent models, monitoring plasma concentrations via LC-MS/MS. For example, oral bioavailability <30% may necessitate prodrug strategies .
  • Toxicity Profiling : Conduct histopathology and serum biomarker analysis (ALT/AST) to evaluate hepatic safety .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How are analogues optimized for target selectivity?

Methodological Answer:

Selective Substituents : Introduce groups that clash with off-target binding pockets (e.g., methyl for T-type vs. L-type Ca2+^{2+} channels) .

Biophysical Assays : Use SPR or ITC to measure binding kinetics (KD_D) against related targets .

Crystallography : Solve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with Glu281^{281}) .

Advanced: How is metabolic stability assessed during preclinical development?

Methodological Answer:

Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS .

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.